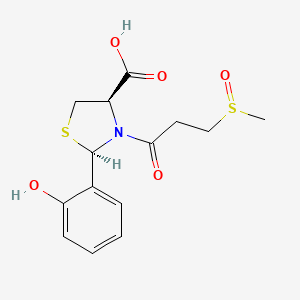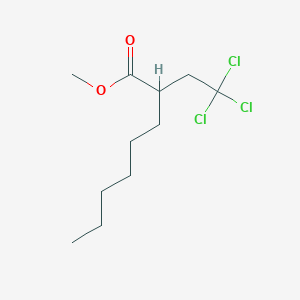![molecular formula C6H13ClS B14329902 1-Chloro-3-[(propan-2-yl)sulfanyl]propane CAS No. 111437-31-1](/img/structure/B14329902.png)
1-Chloro-3-[(propan-2-yl)sulfanyl]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[(propan-2-yl)sulfanyl]propane is an organic compound with the molecular formula C6H13ClS It is a chlorinated alkyl sulfide, which means it contains both a chlorine atom and a sulfide group attached to an alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(propan-2-yl)sulfanyl]propane can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with isopropyl mercaptan (propan-2-thiol) under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{CH}(\text{SH})\text{CH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}(\text{CH}_3)_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-[(propan-2-yl)sulfanyl]propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alkane.
Applications De Recherche Scientifique
1-Chloro-3-[(propan-2-yl)sulfanyl]propane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting sulfide-containing functional groups.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Industrial Chemistry: The compound is employed in the production of various chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-chloro-3-[(propan-2-yl)sulfanyl]propane depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Chloro-2-[(propan-2-yl)sulfanyl]ethane: Similar structure but with a shorter alkyl chain.
1-Bromo-3-[(propan-2-yl)sulfanyl]propane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-[(methylthio)propane]: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: 1-Chloro-3-[(propan-2-yl)sulfanyl]propane is unique due to its specific combination of a chlorine atom and an isopropyl sulfide group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial chemistry.
Propriétés
Numéro CAS |
111437-31-1 |
|---|---|
Formule moléculaire |
C6H13ClS |
Poids moléculaire |
152.69 g/mol |
Nom IUPAC |
1-chloro-3-propan-2-ylsulfanylpropane |
InChI |
InChI=1S/C6H13ClS/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 |
Clé InChI |
QFSNHNGOOIYVQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


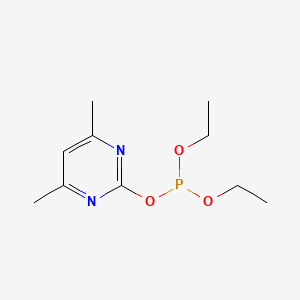
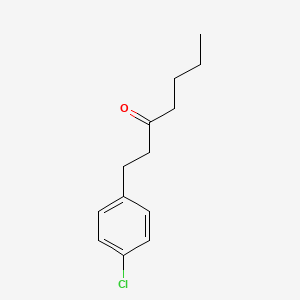
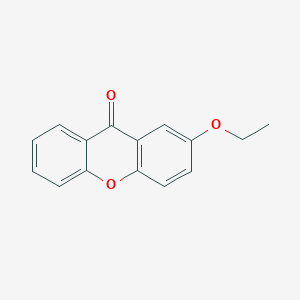

![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)

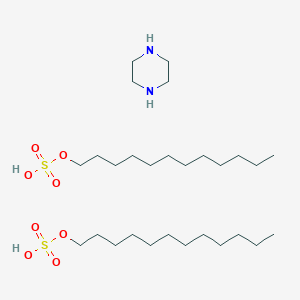


![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
